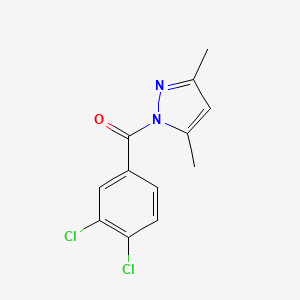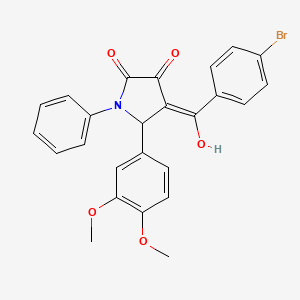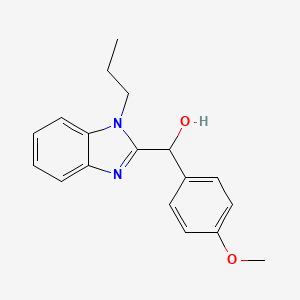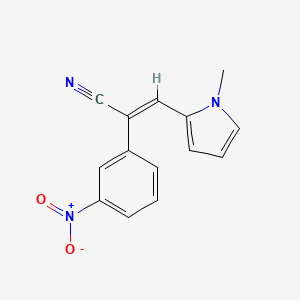![molecular formula C15H12N2O4 B5295251 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and is known for its unique chemical properties, which make it a promising candidate for various scientific studies. In
Mecanismo De Acción
The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. This compound has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. By inhibiting these enzymes, [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate may have potential therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate has been found to have various biochemical and physiological effects. In one study, it was found to exhibit significant antioxidant activity, which may have potential therapeutic effects in the treatment of oxidative stress-related diseases. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate is its unique chemical properties, which make it a promising candidate for various scientific studies. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate. One area of interest is in the development of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, there is a need for the development of new synthesis methods for [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate that may improve its solubility and make it more accessible for use in various scientific studies.
Métodos De Síntesis
The synthesis of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate involves the reaction of 2-furoic acid with hydrazine hydrate and 4-methylphenyl isocyanate. The reaction takes place under reflux conditions and results in the formation of the desired compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate.
Aplicaciones Científicas De Investigación
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate has been found to have potential applications in various scientific research studies. One of the main areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been found to exhibit excellent inhibitory activity against several enzymes and has shown promising results in the treatment of various diseases.
Propiedades
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10-4-6-11(7-5-10)14-17-16-13(21-14)9-20-15(18)12-3-2-8-19-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJHTLQINCPHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)


![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)

![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)


![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)